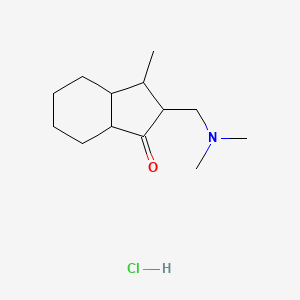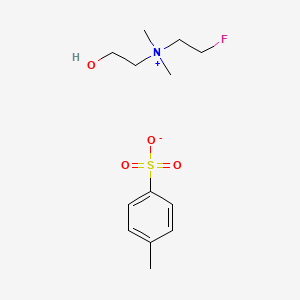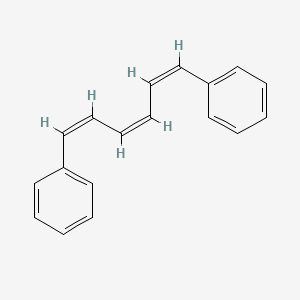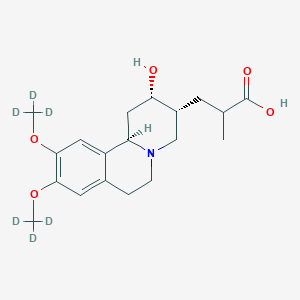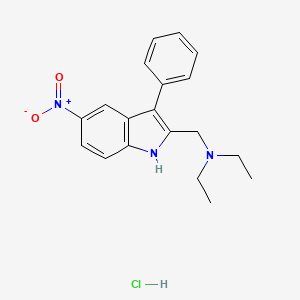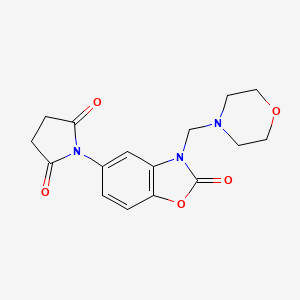
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidinedione core, a benzoxazole ring, and a morpholine moiety
Vorbereitungsmethoden
The synthesis of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzoxazole ring, followed by the introduction of the morpholine group and the pyrrolidinedione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis .
Analyse Chemischer Reaktionen
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- can be compared with other similar compounds, such as:
2,5-Pyrrolidinedione derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and functional groups.
Benzoxazole derivatives: These compounds contain the benzoxazole ring and may have different substituents or additional functional groups.
Morpholine derivatives: These compounds feature the morpholine moiety and may have varying chemical structures and properties.
The uniqueness of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- lies in its specific combination of the pyrrolidinedione core, benzoxazole ring, and morpholine group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
81282-54-4 |
|---|---|
Molekularformel |
C16H17N3O5 |
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
1-[3-(morpholin-4-ylmethyl)-2-oxo-1,3-benzoxazol-5-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17N3O5/c20-14-3-4-15(21)19(14)11-1-2-13-12(9-11)18(16(22)24-13)10-17-5-7-23-8-6-17/h1-2,9H,3-8,10H2 |
InChI-Schlüssel |
HWELZVAKHIRUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OC(=O)N3CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


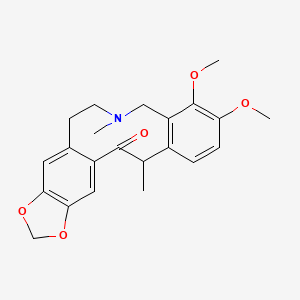
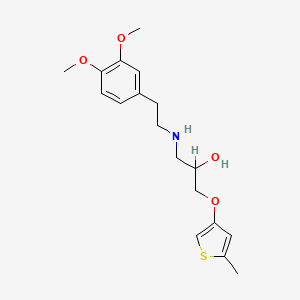

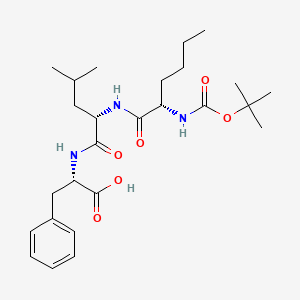
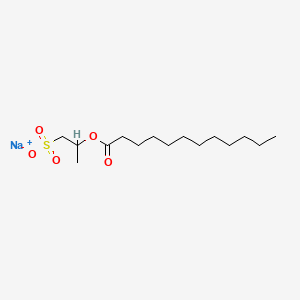

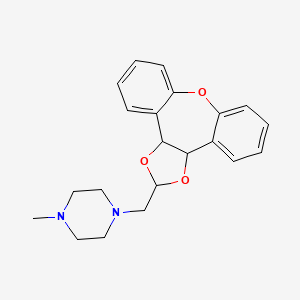

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
